(1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid

Description

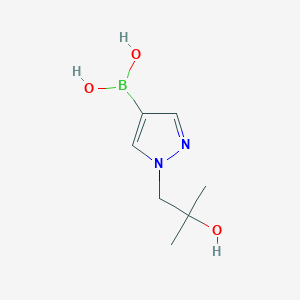

(1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a hydroxy-methylpropyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.

Properties

Molecular Formula |

C7H13BN2O3 |

|---|---|

Molecular Weight |

184.00 g/mol |

IUPAC Name |

[1-(2-hydroxy-2-methylpropyl)pyrazol-4-yl]boronic acid |

InChI |

InChI=1S/C7H13BN2O3/c1-7(2,11)5-10-4-6(3-9-10)8(12)13/h3-4,11-13H,5H2,1-2H3 |

InChI Key |

VOBCXOGHSBTUTF-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN(N=C1)CC(C)(C)O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of boronic acids often involves large-scale Suzuki-Miyaura couplings due to their efficiency and scalability. The process typically includes the preparation of the boronic acid precursor, followed by the coupling reaction under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The boronic acid group can be reduced to form a borane.

Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the boronic acid group can produce a borane.

Scientific Research Applications

(1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: Boronic acids are known to inhibit serine proteases, making them useful in the study of enzyme mechanisms.

Medicine: Boronic acid derivatives are being explored as potential therapeutic agents, particularly in the treatment of cancer and diabetes.

Industry: They are used in the production of pharmaceuticals, agrochemicals, and materials science

Comparison with Similar Compounds

Similar Compounds

Trifluorotoluene: An organic compound used as a solvent and intermediate in organic synthesis.

3(5)-Substituted Pyrazoles: These compounds are structurally similar to (1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid and are used in the synthesis of more complex heterocyclic systems.

Uniqueness

What sets this compound apart is its unique combination of a boronic acid group with a pyrazole ring, which provides it with distinct reactivity and versatility in organic synthesis. Its ability to form stable complexes with diols and other nucleophiles makes it particularly valuable in medicinal chemistry and enzyme inhibition studies.

Biological Activity

(1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring. This compound has gained attention in medicinal chemistry due to its unique properties, particularly its ability to form reversible covalent bonds with diols and other nucleophiles. The presence of the pyrazole moiety enhances its biological relevance, as pyrazole derivatives are known for their diverse pharmacological activities, including anti-cancer properties.

- Molecular Formula : C₇H₁₃BN₂O₃

- Molecular Weight : 184.00 g/mol

- CAS Number : 1082503-77-2

Research indicates that this compound interacts with various biological targets, primarily through enzyme inhibition. The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as proteases and kinases. This mechanism is critical for modulating biological pathways and enhancing its therapeutic potential.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anti-Cancer Activity

Studies have demonstrated that this compound exhibits significant anti-cancer properties. It has been evaluated against various cancer cell lines, including:

- K562 (chronic myelogenous leukemia)

- MV4-11 (acute myeloid leukemia)

- MCF-7 (breast cancer)

In vitro studies have shown that this compound can effectively inhibit cell proliferation in these lines, suggesting its potential as an anti-cancer agent .

2. Enzyme Inhibition

The compound's ability to inhibit enzymes is crucial for its biological activity. It has been noted to interact with:

- Proteases : Involved in cancer progression.

- Kinases : Essential for various signaling pathways.

These interactions can lead to the modulation of critical biological processes, making it a valuable candidate for drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazole compounds, providing insights into the potential effects of this compound.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : Utilizing arylhydrazines and appropriate carbonyl compounds.

- Boronic Acid Functionalization : Introducing boron through reactions such as Suzuki coupling or direct boronation.

These methods highlight the versatility of boronic acids in organic synthesis and their role as essential building blocks in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.